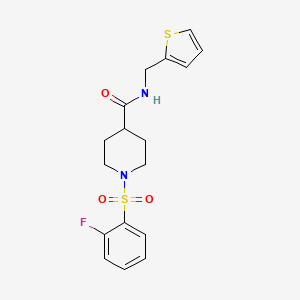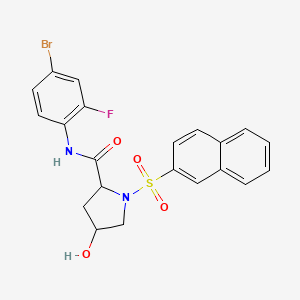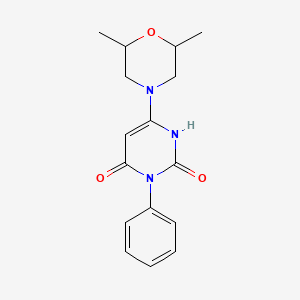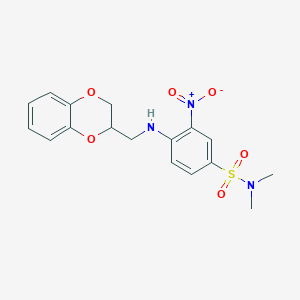![molecular formula C21H21FN4O3S B10807925 6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione](/img/structure/B10807925.png)
6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This specific compound is notable for its potential pharmacological applications due to its unique structural features, which include a thiazole ring, a fluorobenzoyl group, and a cyclopropyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where a fluorobenzoyl chloride reacts with the thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazomethane or a similar reagent.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities, are of significant interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cyclopropylamine: A simple cyclopropyl-containing compound with various applications.
Thiazole: A basic thiazole ring structure found in many bioactive molecules.
Uniqueness
6-Amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione is unique due to its combination of structural features, including the thiazole ring, fluorobenzoyl group, and cyclopropyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for various scientific and industrial applications.
属性
分子式 |
C21H21FN4O3S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
6-amino-5-[4-cyclopropyl-5-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-3-methyl-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H21FN4O3S/c1-3-10-26-18(23)14(20(28)25(2)21(26)29)19-24-15(11-4-5-11)17(30-19)16(27)12-6-8-13(22)9-7-12/h6-9,11H,3-5,10,23H2,1-2H3 |
InChI 键 |
ILLHHXFCYYULFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=C(C(=O)N(C1=O)C)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)F)C4CC4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B10807847.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide](/img/structure/B10807852.png)

![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B10807858.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B10807867.png)
![2-[(2-chloro-4-fluorophenyl)methyl]-3-oxo-N-(2-phenylethyl)-1H-isoindole-1-carboxamide](/img/structure/B10807875.png)
![2-[(4-Methylphenyl)methyl]-3-oxo-N-[(pyridin-3-YL)methyl]-2,3-dihydro-1H-isoindole-1-carboxamide](/img/structure/B10807884.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-[4-(tetrazol-1-yl)phenoxy]ethanone](/img/structure/B10807886.png)
![2-Benzyl-3-oxo-N-[(pyridin-3-YL)methyl]-2,3-dihydro-1H-isoindole-1-carboxamide](/img/structure/B10807888.png)
![2-(2-Bromophenyl)-5-[(5,7-dichloro-2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B10807890.png)

![4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B10807896.png)


